N-L-アラニル-L-グルタミン酸ビス(tert-ブチル)エステル

説明

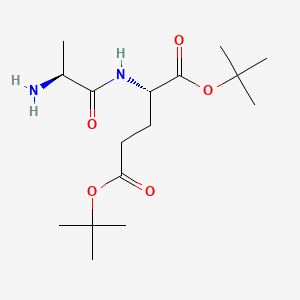

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is a versatile chemical compound used in various scientific research fields. It is a derivative of L-glutamic acid and L-alanine, where the carboxyl groups are protected by tert-butyl groups. This compound is known for its stability and unique properties, making it valuable in peptide synthesis and drug delivery systems.

科学的研究の応用

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

Drug Delivery Systems: Employed in the development of drug delivery systems, where the tert-butyl groups provide protection during transport and release the active compound at the target site.

Biochemical Studies: Utilized in biochemical studies to investigate the properties and functions of peptides and proteins.

Industrial Applications: Used in the production of bioactive molecules and pharmaceuticals.

作用機序

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or peptides.

Mode of Action

This compound is used as a protective group in organic synthesis . It contains protected amino and carboxyl groups, which can serve as intermediates in the synthesis of complex organic molecules, protecting the reactive activity of amino and carboxyl groups .

Biochemical Pathways

As a protective group, it plays a crucial role in peptide synthesis reactions and can be used to synthesize polypeptides and proteins .

Result of Action

As a protective group in peptide synthesis, it likely contributes to the successful formation of desired peptide sequences .

生化学分析

Biochemical Properties

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is a protected amino acid pair used in polypeptide synthesis It interacts with various enzymes and proteins during this process

Molecular Mechanism

The molecular mechanism of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester involves its role as a protected amino acid pair in peptide synthesis It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester typically involves the protection of the carboxyl groups of L-glutamic acid and L-alanine with tert-butyl groups. One common method includes the following steps:

Protection of L-glutamic acid: L-glutamic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form di-tert-butyl L-glutamate.

Coupling with L-alanine: The protected L-glutamic acid is then coupled with L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester.

Industrial Production Methods

In industrial settings, the production of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester follows similar synthetic routes but on a larger scale. The process involves:

Bulk protection: Large quantities of L-glutamic acid are protected using tert-butyl alcohol and an acid catalyst.

Automated coupling: The protected L-glutamic acid is then coupled with L-alanine using automated peptide synthesizers, ensuring high yield and purity.

化学反応の分析

Types of Reactions

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester undergoes various chemical reactions, including:

Hydrolysis: The tert-butyl groups can be removed under acidic conditions, yielding L-alanyl-L-glutamate.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming corresponding oxides.

Substitution: The tert-butyl groups can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Reagents like trifluoroacetic acid for deprotection or other nucleophiles for substitution reactions.

Major Products Formed

L-alanyl-L-glutamate: Formed after hydrolysis of the tert-butyl groups.

Oxidized derivatives: Formed after oxidation reactions.

Substituted derivatives: Formed after substitution reactions.

類似化合物との比較

Similar Compounds

Di-tert-butyl L-glutamate: Similar in structure but lacks the L-alanine moiety.

Di-tert-butyl L-alanine: Similar in structure but lacks the L-glutamic acid moiety.

Di-tert-butyl L-aspartate: Another protected amino acid derivative with similar properties.

Uniqueness

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is unique due to its combination of L-glutamic acid and L-alanine, providing distinct properties that are valuable in peptide synthesis and drug delivery. The presence of both amino acids allows for versatile applications in various fields of research and industry.

生物活性

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester, a compound with significant potential in biochemistry and pharmacology, has been the subject of various studies aimed at elucidating its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is characterized by its unique structural features, which include:

- Amino Acid Composition : Composed of L-Alanine and L-Glutamic Acid.

- Esterification : The presence of two tert-butyl ester groups enhances lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

The biological activity of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester is primarily attributed to its ability to modulate immune responses and interact with various cellular pathways. Key mechanisms include:

- NOD2 Agonism : Similar compounds have been shown to act as agonists for the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which plays a crucial role in the immune system by recognizing bacterial components and triggering inflammatory responses. Activation of NOD2 leads to the recruitment of adaptor proteins and subsequent activation of signaling pathways such as NF-κB, resulting in the production of pro-inflammatory cytokines .

- Enzymatic Interactions : Studies indicate that related compounds can serve as substrates for peptidoglycan hydrolases, facilitating their hydrolysis. This interaction suggests a potential role in modulating bacterial cell wall synthesis and degradation .

Antimicrobial Activity

Research indicates that N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester may exhibit antimicrobial properties through its structural analogs. For instance, amino acid conjugates have demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the ester structure could influence efficacy against microbial pathogens .

Cytotoxicity

Preliminary studies on similar compounds suggest that they possess cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular homeostasis via modulation of signaling pathways like NF-κB .

Case Studies and Research Findings

- NOD2 Activation Study : A study evaluated the NOD2 agonistic activity of various compounds, including those structurally related to N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester. The results indicated significant immunostimulatory effects on peripheral blood mononuclear cells (PBMCs), enhancing T-cell activation and cytotoxic activity against malignant cells .

- Antimicrobial Efficacy : In a comparative study evaluating the antimicrobial properties of amino acid esters, compounds similar to N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester showed zones of inhibition ranging from 10 to 29 mm against various bacterial strains, indicating strong antimicrobial potential .

Table 1: Summary of Biological Activities

Table 2: Structural Modifications and Their Effects

特性

IUPAC Name |

ditert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHMKWFZVCYOSU-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705747 | |

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45272-19-3 | |

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。